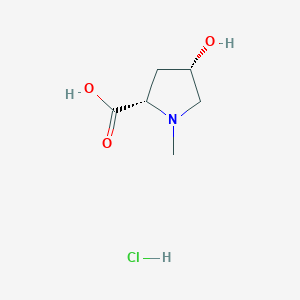![molecular formula C11H18KNO9S2 B14750719 potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate is a complex organic compound with a unique structure. It features a sulfanylpent-4-enylideneamino group linked to a trihydroxy oxan ring, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate typically involves multiple steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with the desired stereochemistry.
Introduction of the sulfanylpent-4-enylideneamino group: This is achieved through a series of substitution reactions, where the sulfanyl group is introduced, followed by the enylideneamino group.
Final coupling: The final step involves coupling the two major fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
Mécanisme D'action
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucosamine derivatives: Share the oxan ring structure but differ in the functional groups attached.
Sulfanyl compounds: Similar in having a sulfanyl group but differ in the rest of the structure.
Uniqueness
Structural complexity: The combination of the oxan ring with the sulfanylpent-4-enylideneamino group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
Propriétés
Formule moléculaire |
C11H18KNO9S2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
Clé InChI |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
SMILES isomérique |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canonique |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


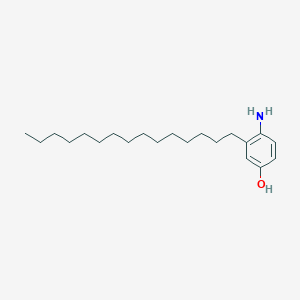

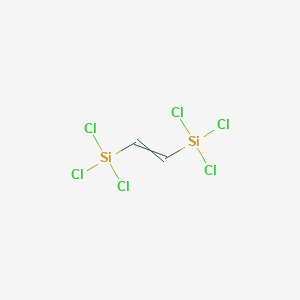
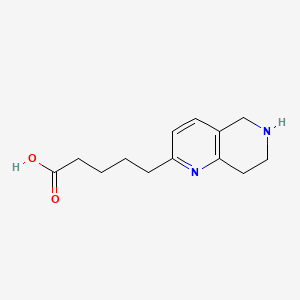
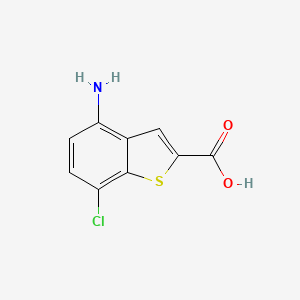
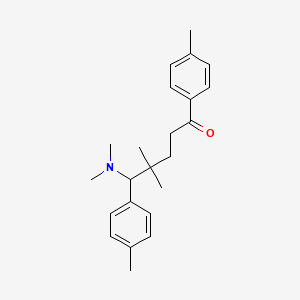
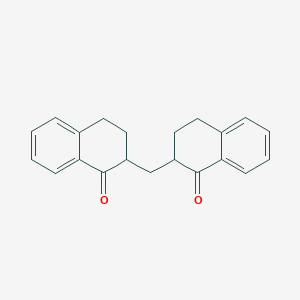
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
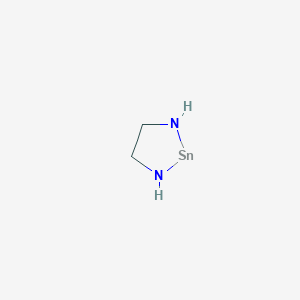
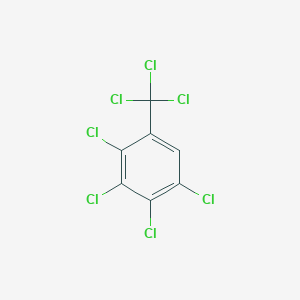
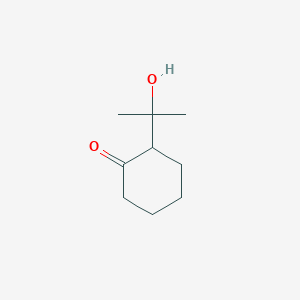
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
